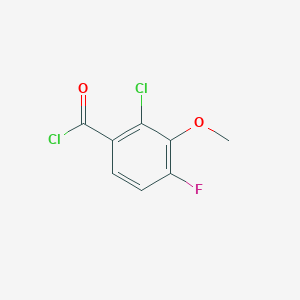

2-Chloro-4-fluoro-3-methoxybenzoyl chloride

Description

2-Chloro-4-fluoro-3-methoxybenzoyl chloride (CAS 1160250-56-5) is a benzoyl chloride derivative featuring a halogenated aromatic core with a chloro (-Cl) substituent at position 2, a fluoro (-F) at position 4, and a methoxy (-OCH₃) group at position 2. This compound’s reactivity is driven by the electron-withdrawing effects of the halogens and the steric/electronic contributions of the methoxy group. Its primary applications lie in organic synthesis, particularly in the preparation of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., herbicides), where it serves as a versatile acylating agent .

Properties

IUPAC Name |

2-chloro-4-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(11)3-2-4(6(7)9)8(10)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEJHQNCGVYRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 2-Chloro-4-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

2-Chloro-4-fluoro-3-methoxybenzoic acid+SOCl2→2-Chloro-4-fluoro-3-methoxybenzoyl chloride+SO2+HCl

Industrial Production Methods:

In industrial settings, the production of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride involves large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-4-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Chloro-4-fluoro-3-methoxybenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) under mild conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under ambient conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

2-Chloro-4-fluoro-3-methoxybenzoic acid: from hydrolysis.

2-Chloro-4-fluoro-3-methoxybenzyl alcohol: from reduction.

Scientific Research Applications

2-Chloro-4-fluoro-3-methoxybenzoyl chloride is widely used in scientific research and industrial applications, including:

Pharmaceuticals: As an intermediate in the synthesis of various drugs and active pharmaceutical ingredients (APIs).

Agrochemicals: In the production of herbicides, insecticides, and fungicides.

Material Science: As a building block in the synthesis of advanced materials and polymers.

Chemical Research: In the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products, which can further undergo various transformations depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved are specific to the applications and reactions in which the compound is used .

Comparison with Similar Compounds

3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl Chloride (CAS 1160250-70-3)

4-Methoxyphenacyl Chloride (CAS 2196-99-8)

- Structure : Contains a phenacyl (COCH₂Cl) group with a para-methoxy substituent.

- Physical Properties : Higher melting point (98–100°C) due to crystalline packing from the methoxy group.

- Reactivity : The phenacyl group favors nucleophilic substitution at the CH₂Cl site rather than acylation, limiting its utility compared to benzoyl chlorides .

Halogen Substitution Effects

4-Bromobenzoyl Chloride (CAS 586-75-4)

- Structure : Bromine substituent at position 4 on the benzoyl ring.

- Reactivity : Bromine’s larger atomic size and polarizability enhance leaving-group ability in substitution reactions but reduce stability under heat.

- Safety : Requires stringent handling (e.g., immediate decontamination after skin contact) due to higher toxicity .

2-Methylbenzoyl Chloride (CAS 933-88-0)

- Structure : Methyl group at position 2 on the benzoyl ring.

- Physical Properties : Lower boiling point (213°C) compared to the target compound, reflecting reduced polarity.

- Applications : Primarily used in bulk chemical synthesis rather than precision drug design due to its simpler structure .

Functional Group Replacements

3-Chloro-2-fluorobenzenesulfonyl Chloride

- Structure : Sulfonyl chloride (-SO₂Cl) replaces the benzoyl chloride (-COCl) group.

- Reactivity : Sulfonyl chlorides undergo sulfonylation rather than acylation, targeting amine groups to form sulfonamides.

- Applications : Used in dye and polymer synthesis, diverging from the pharmaceutical focus of benzoyl chlorides .

Comparative Data Table

Key Research Findings

- Electronic Effects : The target compound’s 2-Cl and 4-F substituents create a strong electron-deficient aromatic ring, enhancing its electrophilicity in acylation reactions compared to methyl- or methoxy-dominated analogs .

- Safety Profile: Halogenated benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) demand stricter safety protocols than non-halogenated variants due to higher corrosivity and toxicity .

- Regioselectivity : Substituent positioning (e.g., meta vs. para methoxy) significantly impacts reaction pathways in drug synthesis, as seen in CAS 1160250-70-3 vs. the target compound .

Biological Activity

2-Chloro-4-fluoro-3-methoxybenzoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry. Its unique structural features, including the presence of halogen and methoxy groups, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C12H10ClF2O2

- Molecular Weight : 260.66 g/mol

- IUPAC Name : 2-chloro-4-fluoro-3-methoxybenzenecarbonyl chloride

The biological activity of 2-chloro-4-fluoro-3-methoxybenzoyl chloride is primarily attributed to its ability to interact with various biological targets. The compound acts as an acylating agent, which can modify proteins and enzymes through acylation reactions. This mechanism is crucial for its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 2-chloro-4-fluoro-3-methoxybenzoyl chloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This data suggests that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that 2-chloro-4-fluoro-3-methoxybenzoyl chloride can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study : A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications in the halogen or methoxy groups can alter its potency and selectivity:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, facilitating cellular uptake.

- Chlorine Atom : The chlorine atom contributes to the electrophilic nature of the compound, enhancing its reactivity towards nucleophiles in biological systems.

Applications in Drug Development

Due to its promising biological activities, 2-chloro-4-fluoro-3-methoxybenzoyl chloride is being explored for potential applications in drug development:

- Antimicrobial Agents : As a scaffold for synthesizing new antibiotics.

- Anticancer Therapies : As a lead compound for developing targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.